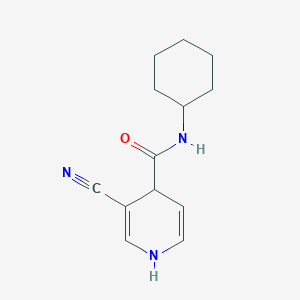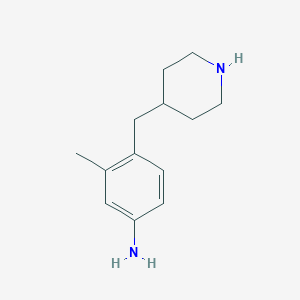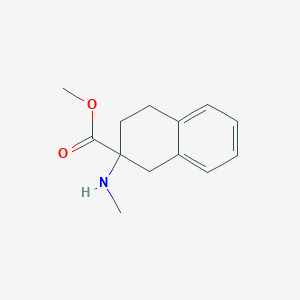![molecular formula C69H116O7 B12634267 (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 919474-89-8](/img/structure/B12634267.png)
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes multiple dodecyloxy groups attached to a phenylmethoxy backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of phenylmethanol derivatives and dodecyloxybenzene under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
Benzoic acid, 3,5-bis(dodecyloxy)-, methyl ester: Another related compound with different functional groups, affecting its reactivity and uses.
Uniqueness
(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol is unique due to its specific arrangement of dodecyloxy groups and phenylmethoxy backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919474-89-8 |
|---|---|
Molecular Formula |
C69H116O7 |
Molecular Weight |
1057.7 g/mol |
IUPAC Name |
[3,5-bis[(3,5-didodecoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C69H116O7/c1-5-9-13-17-21-25-29-33-37-41-45-71-64-51-62(52-65(55-64)72-46-42-38-34-30-26-22-18-14-10-6-2)59-75-68-49-61(58-70)50-69(57-68)76-60-63-53-66(73-47-43-39-35-31-27-23-19-15-11-7-3)56-67(54-63)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-57,70H,5-48,58-60H2,1-4H3 |
InChI Key |
DRMWMFAKYXMFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)


![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)




![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
